1-(3-Bromo-4-fluorophenyl)propan-2-amine

Description

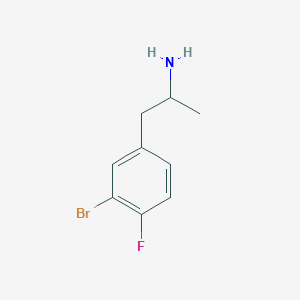

1-(3-Bromo-4-fluorophenyl)propan-2-amine is a halogenated amphetamine derivative with the molecular formula C₉H₁₁BrFN and a molar mass of 228.10 g/mol. Its structure features a propan-2-amine backbone attached to a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 4 . Key identifiers include:

- SMILES: CC(CC1=CC(=C(C=C1)F)Br)N

- InChIKey: NBKBPMSITKOWNL-UHFFFAOYSA-N

This compound belongs to a class of psychoactive substances often studied for their pharmacological and spectroscopic properties.

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6H,4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKBPMSITKOWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910383-85-6 | |

| Record name | 1-(3-bromo-4-fluorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-fluorophenyl)propan-2-amine can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylpropanamine derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, temperatures ranging from -78°C to room temperature.

Oxidation: Potassium permanganate, hydrogen peroxide, solvents like water or acetic acid, temperatures ranging from 0°C to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, temperatures ranging from 0°C to room temperature.

Major Products:

Substitution: Various substituted phenylpropanamines.

Oxidation: Imines, nitriles.

Reduction: Amines, alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₁BrFN

- Molecular Weight : 232.1 g/mol

- IUPAC Name : 1-(3-bromo-4-fluorophenyl)propan-2-amine

- Appearance : Colorless to light yellow liquid

- Safety Classification : Harmful if swallowed; causes skin irritation

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural variations. It is particularly useful in the synthesis of:

- Bioactive Compounds : The compound can be used to create derivatives that exhibit antimicrobial or anticancer properties.

- Indole Derivatives : As a building block, it aids in synthesizing indole-based pharmaceuticals, which are significant in drug discovery.

Organic Synthesis

The compound is employed as an intermediate in various organic synthesis reactions, including:

- Synthesis of Boronic Acids and Esters : These compounds are crucial in cross-coupling reactions used in pharmaceutical development.

- Fluoroalkyl Compounds : It facilitates the introduction of fluorinated groups into organic molecules, enhancing their lipophilicity and biological activity.

Case Study 1: Synthesis of Indole Derivatives

In a study focused on synthesizing indole derivatives, this compound was utilized as a key intermediate. The resulting compounds displayed promising anticancer activity against various cell lines, highlighting the compound's utility in developing new therapeutic agents.

Case Study 2: Development of Fluorinated Pharmaceuticals

Research has shown that derivatives synthesized from this compound demonstrated enhanced pharmacokinetic properties due to the presence of fluorine atoms. These studies suggest that such modifications can lead to more effective drug candidates with improved bioavailability.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Amphetamine Derivatives

The following table compares 1-(3-Bromo-4-fluorophenyl)propan-2-amine with key halogenated analogs:

Key Observations :

- Substituent Position : The position of halogens significantly impacts biological activity. For example, 2-FA and 4-FA differ in receptor selectivity due to fluorine placement .

- Dual Halogenation: The combination of Br and F in the target compound may enhance lipophilicity and metabolic stability compared to mono-halogenated analogs.

- Functional Groups: Methoxy groups in DOB increase serotonin receptor affinity, whereas halogens in the target compound may prioritize dopamine/norepinephrine interactions .

Structural Modifications and Spectroscopic Differentiation

Mass Spectrometry (MS)

- Fluoroamphetamine Regioisomers : 2-FA, 3-FA, and 4-FA are distinguished by unique fragment ions (e.g., 83.0292 m/z for 2-FA, 109.0448 m/z for 3-FA) in high-resolution MS .

- Target Compound : Bromine’s isotopic signature (≈1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine’s electronegativity will produce distinct fragmentation patterns, aiding identification .

Nuclear Magnetic Resonance (NMR)

Pharmacological and Physicochemical Properties

| Property | This compound | 4-Fluoroamphetamine (4-FA) | DOB |

|---|---|---|---|

| Lipophilicity (LogP) | Estimated ~2.8 (higher due to Br) | ~1.9 | ~2.1 (methoxy groups) |

| Receptor Affinity | Predicted DA/NE > 5-HT | DA/NE/5-HT mixed | 5-HT₂A > DA/NE |

| Metabolic Stability | High (Br/F resist oxidation) | Moderate | Low (demethylation) |

Notes:

Biological Activity

1-(3-Bromo-4-fluorophenyl)propan-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a propan-2-amine backbone with a bromine atom and a fluorine atom substituted on the aromatic ring, making it a valuable building block for synthesizing various bioactive compounds. This article explores the biological activities associated with this compound, including its antimicrobial properties, applications in drug synthesis, and relevant case studies.

The compound is characterized as a colorless to light yellow liquid at room temperature, with a purity of approximately 95% in commercial preparations. It is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling during laboratory use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its antibacterial and antifungal activities, compounds similar to this amine have shown promising results against various pathogens. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Targeted | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | C. albicans | 0.016 |

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules, including anti-inflammatory agents and analgesics. Its ability to introduce the bromo-fluoro-phenyl group into other molecules can enhance their pharmacological properties .

Case Study: Synthesis of Anti-inflammatory Agents

In one study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity. The synthesized compounds demonstrated varying degrees of efficacy, with some showing significant inhibition of inflammatory markers in vitro.

Structure-Activity Relationship (SAR)

The biological activity of compounds related to this compound can be influenced by structural modifications. For example, the introduction of different halogens or functional groups can alter lipophilicity and consequently affect pharmacokinetic properties.

Table 2: Structural Variants and Their Biological Activity

| Variant Name | Structural Modification | Observed Effect |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)propan-2-amine | Chlorine instead of bromine | Different reactivity |

| 1-(4-Fluorophenyl)propan-2-amine | Lacks halogen at meta position | Altered biological activity |

| 1-(3-Bromo-4-methylphenyl)propan-2-amine | Methyl group instead of fluorine | Changes in lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-4-fluorophenyl)propan-2-amine, and how do substituent positions influence reaction efficiency?

- Methodology : The compound can be synthesized via reductive amination of 1-(3-bromo-4-fluorophenyl)propan-2-one using ammonium acetate and sodium cyanoborohydride. Substituent effects (e.g., bromo and fluoro groups) may alter electron density, impacting reaction kinetics. Bromine at the 3-position and fluorine at the 4-position could sterically hinder intermediates, requiring optimization of solvent polarity (e.g., dichloromethane vs. methanol) and temperature .

- Validation : Purity and structural confirmation should be performed via NMR (¹H/¹³C) and LC-MS, as demonstrated in similar amphetamine derivatives (e.g., DOB, DOC) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodology : Use ¹H NMR to identify coupling patterns between the aromatic protons and substituents. For example, fluorine’s para-directing effect splits signals in the aromatic region, while bromine’s deshielding effect shifts adjacent protons downfield. Compare with reference spectra of structurally related compounds (e.g., 4-FA, 2-FEA) to confirm regiochemistry .

- Advanced Tip : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by bromine’s quadrupolar relaxation .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for handling this compound in vitro?

- Methodology : Determine logP via shake-flask method or HPLC retention time correlation. The bromine and fluorine substituents increase hydrophobicity, suggesting preferential solubility in organic solvents (e.g., DMSO). Aqueous solubility can be enhanced using cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound in receptor binding assays?

- Experimental Design :

- Step 1 : Synthesize analogs with halogen substitutions (e.g., Cl, I) at the 3- and 4-positions.

- Step 2 : Conduct competitive binding assays (e.g., against serotonin receptors 5-HT2A/2B) using radiolabeled ligands (³H-ketanserin).

- Analysis : Compare IC₅₀ values to establish structure-activity relationships (SAR). Bromine’s bulk may reduce affinity compared to smaller halogens (e.g., F), as seen in DOB vs. DOC derivatives .

Q. How can conflicting results in metabolic stability studies of this compound be reconciled?

- Data Contradiction Analysis : Discrepancies may arise from cytochrome P450 isoform specificity (e.g., CYP2D6 vs. CYP3A4).

- Approach :

Perform microsomal stability assays with isoform-specific inhibitors (e.g., quinidine for CYP2D6).

Use LC-HRMS to identify metabolites; bromine’s presence may lead to oxidative debromination, detected via isotopic patterns .

Q. What crystallographic strategies are suitable for resolving the solid-state structure of this compound salts?

- Methodology :

- Crystal Growth : Use vapor diffusion with ethanol/water mixtures. Heavy atoms (Br, F) enhance X-ray scattering, aiding phase determination.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging bromine’s anomalous scattering. For twinned crystals, use SHELXE to resolve pseudo-merohedral twinning .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Computational & Experimental Approach :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Bromine’s electron-withdrawing effect may activate the aryl ring for palladium-catalyzed coupling.

- Validation : Perform Suzuki reactions with aryl boronic acids; compare yields with non-halogenated analogs .

Methodological Considerations Table

| Aspect | Technique/Resource | Key Reference |

|---|---|---|

| Synthesis | Reductive amination | |

| Structural Analysis | ¹H/¹³C NMR, SHELXL refinement | |

| SAR Studies | Radioligand binding assays | |

| Metabolite ID | LC-HRMS, microsomal assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.